molecular formula C7H8N4O4 B13998653 n'-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide CAS No. 2824-82-0

n'-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide

Cat. No.: B13998653
CAS No.: 2824-82-0
M. Wt: 212.16 g/mol
InChI Key: ICEUENGEZKJMIN-UHFFFAOYSA-N
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Description

n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide is a chemical compound with the molecular formula C₇H₈N₄O₄ It is known for its unique structure, which includes a pyrimidine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete acetylation of the hydrazide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various derivatives with different functional groups .

Scientific Research Applications

n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
  • N’-acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide

Uniqueness

n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This acetylation can enhance its stability, solubility, and reactivity compared to its non-acetylated counterparts .

Properties

CAS No.

2824-82-0

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

N'-acetyl-2,4-dioxo-1H-pyrimidine-6-carbohydrazide

InChI

InChI=1S/C7H8N4O4/c1-3(12)10-11-6(14)4-2-5(13)9-7(15)8-4/h2H,1H3,(H,10,12)(H,11,14)(H2,8,9,13,15)

InChI Key

ICEUENGEZKJMIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1=CC(=O)NC(=O)N1

Origin of Product

United States

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